2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione
Description
2-(2,6-Dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione is a heterocyclic compound featuring a pyridinium core fused with an indene-1,3-dione moiety. The phenethyl and methyl substituents on the pyridine ring contribute to its electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-16-14-19(22-23(26)20-10-6-7-11-21(20)24(22)27)15-17(2)25(16)13-12-18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVWDTZRSZFXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione, with the molecular formula and a molecular weight of 355.437 g/mol, is a compound of interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, including synthesis methods, case studies, and research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that can include the following key reactions:
- Formation of Indene Derivatives : The indene core can be synthesized through various methods including cyclization reactions involving suitable precursors such as phenylacetone derivatives.
- Ylidene Formation : The ylidene functionality is introduced via condensation reactions with pyridine derivatives.
The synthetic route often yields compounds with varying degrees of purity and biological activity, depending on the reaction conditions and starting materials used.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. A study published in "Arzneimittelforschung" examined several indandione derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited moderate to weak antibacterial activity.
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| Indandione Derivative | Moderate | Weak |
The biological activity of this compound may be attributed to its ability to interact with cellular targets affecting metabolic pathways. The presence of the pyridine moiety suggests potential interactions with enzymes involved in metabolic processes or signaling pathways critical for cell survival and proliferation.
Case Studies
A notable case study involved the evaluation of a structurally similar compound that demonstrated significant antimicrobial activity. The study utilized in vitro assays to assess the efficacy against common pathogens and highlighted the importance of structural modifications on biological outcomes. This underscores the potential for this compound to be further explored for its therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features an indene backbone with a pyridine-derived ylidene group, contributing to its distinctive chemical reactivity and biological activity. Its molecular formula is C_17H_18N_2O_2, with a molecular weight of approximately 290.34 g/mol. The presence of the ylidene group enhances its ability to interact with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that derivatives of indene-1,3-dione, including 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells by interacting with specific proteins involved in cell proliferation and survival pathways. Initial studies suggest that this compound may inhibit tumor growth through mechanisms involving the modulation of signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential enzymes, thereby exhibiting bactericidal effects against various pathogens. This application is particularly relevant in the context of rising antibiotic resistance .
Photovoltaic Applications
Due to its electron-accepting properties, this compound can be utilized in organic photovoltaic devices. The compound's ability to form stable charge-transfer complexes with donor materials enhances its efficiency as a component in solar cells .
Non-linear Optical Applications
The compound's unique electronic properties make it suitable for non-linear optical applications. It can be incorporated into materials designed for frequency doubling or optical switching due to its high non-linear susceptibility .
Synthetic Routes
The synthesis of this compound can be achieved through various methods including:
- Condensation Reactions: Utilizing appropriate aldehydes and ketones under acidic conditions.
- Knoevenagel Reactions: Reacting malononitrile derivatives with the indene scaffold to enhance electron-withdrawing characteristics .
Functionalization Potential
The active methylene group present in the indene structure allows for further functionalization through reactions such as Michael additions or alkylation, enabling the development of new derivatives with tailored properties for specific applications .
Case Study 1: Anticancer Research
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a lead compound for further development in anticancer therapies .
Case Study 2: Photovoltaic Efficiency
In another study focused on organic solar cells, the incorporation of this compound into photovoltaic blends demonstrated an increase in power conversion efficiency compared to control devices lacking this component. These findings highlight its potential role in enhancing solar energy harvesting technologies .
Comparison with Similar Compounds
Structural Analogues
A. Pyridinium-Based Derivatives
- 2-(1-Butyl-2,6-dimethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione (ID: 4554-3182): Structure: Differs in the pyridinium substituent (butyl vs. phenethyl). Molecular Formula: C₂₀H₂₁NO₂; Molecular Weight: 307.39 g/mol.
B. Chromone-Fused Derivatives
- 2-((4-Oxo-4H-benzo[h]chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione (1o):
C. Donor-π-Acceptor Systems
- 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione (ID[1]): Structure: Features a dimethylamino donor group. Properties: Planar geometry enhances charge-transfer efficiency, critical for nonlinear optical (NLO) materials. The pyridinium group in the target compound may act as a weaker donor, altering polarizability .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione derivatives, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via allylic phosphorus ylide-mediated reactions. For example, reactions involving PBu₃ or Me₂PhP as catalysts, acyl chlorides (e.g., benzoyl chloride), and bases like Et₃N in anhydrous solvents (CH₂Cl₂ or THF) at controlled temperatures (30–60°C) yield derivatives with high purity (80–99% yields) .
- Optimization : Solvent polarity (THF vs. CH₂Cl₂) and reaction time (0.5–3 hours) significantly affect reaction efficiency. Column chromatography (SiO₂, hexanes/EtOAc gradients) is critical for isolating isomers and eliminating byproducts .
Q. How can structural characterization techniques like NMR and HRMS resolve ambiguities in isomeric or tautomeric forms of this compound?
- Approach :
- ¹H/¹³C NMR : Distinct chemical shifts for enol (δ ~10.5 ppm, broad singlet) vs. diketo forms (δ ~8.0–8.5 ppm, aromatic protons) differentiate tautomers. Coupling patterns in CDCl₃ or DMSO-d₆ help identify substituent positions .
- HRMS : Exact mass analysis (e.g., m/z 352.0736 for C₂₃H₁₂O₄) confirms molecular formulae and detects trace impurities .
Q. What purification strategies are effective for isolating derivatives with high steric hindrance or polar functional groups?
- Methods :
- Column Chromatography : Gradient elution (hexanes:EtOAc 70:30 to 50:50) separates structurally similar adducts .
- Recrystallization : Polar solvents (DMF/EtOH mixtures) yield crystalline solids with defined melting points (e.g., 251–253°C for methoxy-substituted derivatives) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and tautomeric equilibria of this compound?
- DFT Framework : Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately model tautomerization energies and frontier molecular orbitals (HOMO/LUMO gaps). Basis sets like 6-311+G(d,p) are recommended for π-conjugated systems .
- Applications :
- Tautomer Stability : Enol forms dominate in polar solvents due to stabilization via intramolecular hydrogen bonding (ΔG ~2–4 kcal/mol) .
- Corrosion Inhibition : Low energy gaps (ΔE < 3 eV) and high electrophilicity (ω > 1.5 eV) correlate with strong adsorption on metal surfaces .
Q. What mechanistic insights explain the regioselectivity observed in phosphorus ylide-mediated C-acylation reactions?
- Proposed Mechanism :
- Step 1 : PBu₃ generates a nucleophilic ylide intermediate by deprotonating the inden-dione moiety.
- Step 2 : Acyl chlorides undergo electrophilic attack at the ylide’s α-carbon, forming C-acylated adducts. Steric effects from 2,6-dimethyl groups on the pyridine ring direct substitution to less hindered positions .
- Experimental Validation : Kinetic studies (e.g., time-resolved NMR) and Hammett plots for substituent effects can confirm this pathway.
Q. How do solvent polarity and pH influence the compound’s optical properties and aggregation behavior?
- Findings :
- Solvent Effects : In THF, the compound exhibits λₐᵦₛ ~450 nm (π→π* transition). Polar protic solvents (e.g., MeOH) induce redshift (~475 nm) due to solvatochromism .
- pH-Dependent Behavior : Under basic conditions (pH > 10), deprotonation forms an enolate anion with enhanced fluorescence quantum yield (Φₑ ~0.4) .
Q. What strategies address contradictions in reported bioactivity data, such as variable IC₅₀ values in anticancer assays?
- Resolution Methods :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) to minimize variability .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) improves cytotoxicity (e.g., IC₅₀ = 12 μM vs. 28 μM for unsubstituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
